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Phorbol-12,13-dibutyrate -

Phorbol-12,13-dibutyrate

Catalog Number: EVT-8250316
CAS Number:
Molecular Formula: C28H40O8
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phorbol-12,13-dibutyrate is synthesized from phorbol, a diterpene ester that is extracted from the latex of Euphorbia species. It belongs to the class of compounds known as tetracyclic diterpenes and is specifically categorized under phorbol esters due to its structural characteristics and biological activity.

Synthesis Analysis

Methods and Technical Details

Phorbol-12,13-dibutyrate can be synthesized through several methods, primarily involving the esterification of phorbol with butyric acid derivatives. The general synthetic route includes:

  1. Starting Material: Phorbol (C20H28O5).
  2. Reagents: Butyric anhydride or butyric acid in the presence of a catalyst such as sulfuric acid.
  3. Reaction Conditions: The reaction typically requires heating under reflux conditions to facilitate the esterification process.
Phorbol+2Butyric AcidH2SO4Phorbol 12 13 dibutyrate+2H2O\text{Phorbol}+2\text{Butyric Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Phorbol 12 13 dibutyrate}+2\text{H}_2\text{O}

This synthesis results in the formation of phorbol-12,13-dibutyrate with high yield and purity when performed under controlled conditions.

Molecular Structure Analysis

Structure and Data

Phorbol-12,13-dibutyrate has a complex molecular structure characterized by a tetracyclic core. Its molecular formula is C24H38O6, and its structure can be depicted as follows:

  • Molecular Weight: 414.56 g/mol
  • Structural Features: The molecule contains two butyrate ester groups attached at positions 12 and 13 of the phorbol skeleton.

The three-dimensional conformation of phorbol-12,13-dibutyrate allows for significant interaction with biological macromolecules, particularly proteins involved in signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Phorbol-12,13-dibutyrate participates in various chemical reactions typical of ester compounds:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, phorbol-12,13-dibutyrate can undergo hydrolysis to regenerate phorbol and butyric acid.
  2. Transesterification: The compound can react with alcohols to form different esters.
  3. Biological Reactions: Its primary biological activity involves the activation of protein kinase C through binding to specific sites on the enzyme.

These reactions are crucial for understanding its mechanism of action in biological systems.

Mechanism of Action

Process and Data

Phorbol-12,13-dibutyrate exerts its effects primarily through the activation of protein kinase C. The mechanism involves:

  1. Binding: Phorbol-12,13-dibutyrate binds to the regulatory domain of protein kinase C.
  2. Activation: This binding induces a conformational change that activates the enzyme.
  3. Signaling Cascade: Activated protein kinase C phosphorylates various substrates leading to changes in cell proliferation, differentiation, and apoptosis.

Research indicates that phorbol-12,13-dibutyrate mimics diacylglycerol (a natural activator), thus playing a significant role in tumor promotion and other cellular processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; poorly soluble in water.
  • Melting Point: Approximately 140–145 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are essential for handling and application in laboratory settings.

Applications

Scientific Uses

Phorbol-12,13-dibutyrate is widely used in scientific research for several purposes:

  1. Cancer Research: As a tumor promoter to study mechanisms of carcinogenesis.
  2. Signal Transduction Studies: To investigate pathways involving protein kinase C.
  3. Cell Biology: To explore cellular responses such as differentiation and apoptosis.

Its ability to mimic diacylglycerol makes it valuable for understanding lipid-mediated signaling pathways in various biological contexts.

Molecular Mechanisms of PDBu-Mediated Protein Kinase C (PKC) Activation

Structural Determinants of Protein Kinase C Isoform Selectivity

Phorbol-12,13-dibutyrate (PDBu) exhibits distinct binding affinities and functional outcomes across Protein Kinase C isoforms due to inherent structural variations in their regulatory domains. Protein Kinase C isoforms are classified into three subfamilies based on regulatory domain architecture and cofactor requirements: conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ). The C1 domains within these isoforms—specifically the membrane-targeting modules that bind diacylglycerol or phorbol esters—vary in sequence and lipid-binding pocket topology, dictating PDBu sensitivity [4] [10].

  • Conventional vs. Novel Protein Kinase C Sensitivity: Conventional and novel Protein Kinase C isoforms contain tandem C1 domains (C1A and C1B) with conserved residues critical for phorbol ester binding. The C1B domain of novel Protein Kinase C δ (Protein Kinase C δ-C1B) exhibits higher affinity for PDBu than its C1A domain, while conventional isoforms like Protein Kinase C α rely more heavily on C1A for ligand interaction [4] [5].
  • Residue-Specific Determinants: Hydrophobic residues lining the rim of the C1 domain ligand-binding cleft are essential for PDBu recognition. In Protein Kinase C δ-C1B, mutations of Leu-20 or Leu-24 to charged residues (Asp, Arg, Lys) reduce PDBu binding affinity by >250-fold. This effect is attributed primarily to disrupted C1 domain-phospholipid interactions rather than direct ligand contact, highlighting the ternary complex (C1 domain-PDBu-phospholipid) nature of activation [7]. Conversely, atypical Protein Kinase C ζ, possessing an Arg at position 20 (equivalent to Leu-20 in Protein Kinase C δ), is completely insensitive to PDBu [7].
  • Tissue-Specific Isoform Expression & Activation: Native Protein Kinase C isoforms purified from different tissues exhibit variations in PDBu activation potency despite identical primary sequences. For example, PDBu is equipotent in activating spleen and midbrain conventional Protein Kinase C (enriched in βI and α isoforms, respectively) but less potent on COS-7 cell Protein Kinase C α. This suggests post-translational modifications or tissue-specific cofactors modulate C1 domain accessibility or function [10].

Table 1: Structural and Functional Features of Key PDBu-Sensitive Protein Kinase C Isoforms

IsoformClassKey C1 Domain ResiduesPDBu SensitivityTissue Enrichment
Protein Kinase C αConventionalLeu-21, Leu-25 (C1A)High (EC₅₀ ~10-20 nM)Ubiquitous, COS-7 cells
Protein Kinase C βIConventionalLeu-20, Leu-24 (C1B)High (EC₅₀ ~10-20 nM)Spleen, Brain
Protein Kinase C δNovelLeu-20, Trp-22, Leu-24 (C1B)Very High (EC₅₀ ~5 nM)Ubiquitous
Protein Kinase C εNovelLeu-28, Trp-30, Leu-32 (C1B)HighBrain, Lung
Protein Kinase C ηNovelSimilar to Protein Kinase C εModerate (Resists downregulation)Lung, Skin
Protein Kinase C ζAtypicalArg-20InsensitiveUbiquitous

Allosteric Modulation of Protein Kinase C Regulatory Domains by Phorbol-12,13-dibutyrate

Phorbol-12,13-dibutyrate binding triggers profound allosteric rearrangements within the Protein Kinase C regulatory moiety, relieving autoinhibition and enabling catalytic domain exposure.

  • Pseudosubstrate Release: The autoinhibitory pseudosubstrate sequence, located within the regulatory domain, occupies the substrate-binding cavity in the catalytic domain of inactive Protein Kinase C. PDBu binding to the C1 domain, particularly in conjunction with membrane phospholipids like phosphatidylserine, induces a conformational shift that displaces the pseudosubstrate. This allows access to physiological substrates [4].
  • Synergy with Cofactors: PDBu binding alone is insufficient for full activation. Its effects are synergistic with phosphatidylserine binding to the C2 domain in conventional Protein Kinase C isoforms and with other membrane lipids (e.g., phosphatidylinositol lipids) in novel isoforms. This co-dependency ensures Protein Kinase C activation occurs specifically at membrane compartments enriched in both diacylglycerol (or phorbol esters) and anionic phospholipids [4] [9].
  • Domain Reorientation: Structural and biophysical analyses reveal that PDBu binding reorients the C1 domain relative to the C2 and catalytic domains. This reorientation facilitates the engagement of the C2 domain with membranes (in conventional isoforms) and optimizes the positioning of the catalytic domain for substrate phosphorylation. The rigidification of flexible loops within the C1 domain upon PDBu binding, as observed in NMR studies, is a key aspect of this allosteric transition [4] [5].

Phorbol-12,13-dibutyrate-Induced Conformational Changes in C1 Domains

High-resolution structural studies of the Protein Kinase C δ-C1B domain complexed with PDBu reveal the atomic details of ligand recognition and associated domain rearrangements.

  • Stereospecific Binding Pocket: PDBu binds within a narrow groove formed by the β12 and β34 loops of the C1B domain. The phorbol ring hydroxyl groups form specific hydrogen bonds with conserved residues: the C20-OH with Thr242 and Leu251, and the C4-OH with Gly253. The hydrophobic diterpene core and esterified butyrate chains nestle within a complementary hydrophobic pocket lined by residues like Leu-20, Trp-22, and Leu-24 [5].
  • "sn-1" Binding Mode Dominance: Structural and NMR evidence demonstrates that the diacylglycerol analog 1,2-di-octanoyl-sn-glycerol (DOG) binds Protein Kinase C δ-C1B predominantly in the "sn-1" mode. In this mode, the sn-2 ester carbonyl oxygen forms a critical hydrogen bond with the sidechain amide of Gln257—a residue strictly conserved in all diacylglycerol/phorbol ester-sensitive C1 domains and essential for function. PDBu, mimicking the sn-1,2-diacylglycerol structure, exploits this same binding mode [5].
  • Loop Rigidification and Trp Toggling: Solution NMR studies show significant chemical shift perturbations and reduced dynamics in the β12 and β34 loops of the C1B domain upon PDBu binding. A key conformational change involves the sidechain of Trp252, which reorients ("toggles") towards the ligand-binding groove upon complex formation. This movement is critical for shielding the hydrophobic ligand within the membrane-accessible binding pocket and stabilizing the active conformation [5] [7].

Table 2: Key Residues in Protein Kinase C δ-C1B Domain Mediating PDBu Binding and Effects of Mutation

ResidueRole in PDBu Binding/FunctionMutationEffect on PDBu Binding Affinity (Presence of Phospholipid)Primary Defect
Leu-20Rim residue, membrane interactionLeu-20 → AspAbolishedLipid interaction
Leu-20 → Arg↓ 340-foldLipid interaction
Leu-20 → Lys↓ 3-foldMinor lipid interaction
Trp-22Hydrophobic pocket liningTrp-22 → Tyr↓ ~10-fold (More severe for DOG)Direct ligand contact
Trp-22 → Lys↓ ~10-foldDirect ligand contact
Leu-24Rim residue, membrane interactionLeu-24 → Lys↓ 250-foldLipid interaction
Gly-253H-bond acceptor (C4-OH PDBu)Gly-253 → AlaLikely abolished (Inference)Ligand binding pocket
Gln-257H-bond donor (sn-2 ester DAG/PDBu)Gln-257 → Glu/AsnAbolished/ReducedLigand binding & loop stabilization

Temporal Dynamics of Protein Kinase C Membrane Translocation and Sustained Activation

Phorbol-12,13-dibutyrate triggers not only rapid Protein Kinase C recruitment to membranes but also prolonged activation with distinct kinetic profiles depending on isoform and tissue context.

  • Biphasic Translocation in Conventional Protein Kinase C: Initial, transient translocation of conventional Protein Kinase C α and βII to the plasma membrane occurs rapidly (seconds-minutes) upon PDBu stimulation, driven by phospholipase C-derived diacylglycerol and calcium. This is followed by a secondary, sustained accumulation at perinuclear recycling endosomes ("pericentron") mediated by phospholipase D-derived diacylglycerol. This pericentron localization facilitates chronic signaling regulating receptor trafficking and cellular phenotype [4].
  • Sustained Contractile Responses in Smooth Muscle: PDBu (1 μM) induces prolonged, tonic contractures in diverse smooth muscle types, distinct from the phasic contractions elicited by agonists like acetylcholine or potassium chloride. In rabbit bladder smooth muscle, this contraction involves both direct Protein Kinase C activation and Protein Kinase C-dependent activation of Rho kinase, leading to sustained phosphorylation of the myosin phosphatase inhibitor CPI-17. This pathway operates largely independently of global intracellular calcium fluctuations [1] [8]. Human myometrial strips exhibit strong PDBu-induced contractures persisting for over 60 minutes, resistant to calcium-free conditions and blocked by the broad-spectrum kinase inhibitor staurosporine [8].
  • Isoform-Specific Downregulation Resistance: Chronic phorbol ester exposure typically depletes conventional and novel Protein Kinase C isoforms via ubiquitination and proteasomal degradation. However, the novel isoform Protein Kinase C η resists this downregulation. PDBu treatment upregulates Protein Kinase C η protein levels and phosphorylation. This upregulation requires Protein Kinase C ε activity but not phosphoinositide-dependent kinase 1, indicating a unique regulatory mechanism among novel isoforms [3].

Table 3: Temporal Dynamics of PDBu-Induced Responses in Cellular and Tissue Models

SystemInitial Response (Time Scale)Sustained Response (Time Scale)Key MediatorsCalcium Dependence
Conventional Protein Kinase C α/βII Translocation (e.g., Fibroblasts)Plasma Membrane Recruitment (Seconds)Pericentron (Recycling Endosome) Accumulation (Minutes-Hours)PLD1, PA Phosphohydrolase, Rab11Initial phase Ca²⁺-dependent; Sustained phase Ca²⁺-independent
Rabbit Bladder Smooth Muscle ContractionRapid force development (Minutes)Sustained contraction (>30 min)Protein Kinase C (δ/ε), Rho kinase, CPI-17 phosphorylationLow; Persists in low Ca²⁺
Human Myometrial StripsOnset of contracture (5-10 min)Sustained contracture (>60 min)Protein Kinase C (ε/η), MLC phosphorylationMinimal; Resistant to Ca²⁺-free conditions
Protein Kinase C η Expression (e.g., Epithelial cells)Phosphorylation (Minutes)Increased protein levels (Hours; Resists downregulation)Protein Kinase C εN/A

Properties

Product Name

Phorbol-12,13-dibutyrate

IUPAC Name

[13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3

InChI Key

BQJRUJTZSGYBEZ-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

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